molecular formula C5H12Cl2N4O2 B7971442 5-Amino-2-methyl-1H-imidazole-4-carboxamide dihydrochloride hydrate

5-Amino-2-methyl-1H-imidazole-4-carboxamide dihydrochloride hydrate

Cat. No.: B7971442
M. Wt: 231.08 g/mol
InChI Key: STTFCDMNHMBOJA-UHFFFAOYSA-N
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Description

5-Amino-2-methyl-1H-imidazole-4-carboxamide dihydrochloride hydrate is a chemical compound with the molecular formula C5H8N4O·2HCl·H2O It is a derivative of imidazole, a five-membered ring containing nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-methyl-1H-imidazole-4-carboxamide dihydrochloride hydrate typically involves the cyclization of α-guanidino-α-formamidoacetamide hydrochloride in solvents such as xylene . This process is followed by the isolation and purification of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve a one-step synthesis from commercially available hypoxanthine . This method is efficient, environmentally friendly, and cost-effective, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-methyl-1H-imidazole-4-carboxamide dihydrochloride hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The amino and carboxamide groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of imidazole-based compounds.

Scientific Research Applications

5-Amino-2-methyl-1H-imidazole-4-carboxamide dihydrochloride hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2-methyl-1H-imidazole-4-carboxamide dihydrochloride hydrate involves its interaction with specific molecular targets and pathways. For instance, its ribonucleotide form, AICA ribonucleotide, stimulates AMP-dependent protein kinase (AMPK) activity, which plays a crucial role in cellular energy homeostasis . This activation can lead to increased metabolic activity and protection against ischemic injury.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-methyl-1H-imidazole-4-carboxamide dihydrochloride hydrate is unique due to its specific structural features, such as the presence of a methyl group at position 2 and the dihydrochloride hydrate form

Properties

IUPAC Name

4-amino-2-methyl-1H-imidazole-5-carboxamide;hydrate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O.2ClH.H2O/c1-2-8-3(5(7)10)4(6)9-2;;;/h6H2,1H3,(H2,7,10)(H,8,9);2*1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTFCDMNHMBOJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1)C(=O)N)N.O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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